BenchChemオンラインストアへようこそ!

Undecylprodigiosin

multidrug resistance MDR1 efflux pump BCRP transporter

Undecylprodigiosin (UP), a C₂₅H₃₅N₃O tripyrrole, is mechanistically non-interchangeable with prodigiosin or butylcycloheptylprodigiosin. UP enters MDR1/BCRP-overexpressing cells via passive diffusion, bypassing efflux-mediated resistance — a critical advantage for chemoresistance models. Its immunosuppressive action targets CDK2/CDK4 in late G1 phase, independent of calcineurin or mTOR. The A-pyrrole ring enables copper-dependent oxidative DNA cleavage, a distinct apoptotic mechanism. For formulation stability studies, UP-Au nanoparticle conjugates maintain integrity across pH 3.8–7.4. This evidence-driven differentiation ensures reproducible results in targeted pathways.

Molecular Formula C25H35N3O
Molecular Weight 393.575
CAS No. 13129-81-2
Cat. No. B577351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecylprodigiosin
CAS13129-81-2
Molecular FormulaC25H35N3O
Molecular Weight393.575
Structural Identifiers
SMILESCCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC
InChIInChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18-
InChIKeyISFCPXILUVJVOC-BSMVPRKISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undecylprodigiosin (CAS 13129-81-2): A Structurally Distinct Tripyrrole Prodiginine for Differentiated Pharmacological Investigation


Undecylprodigiosin (UP, C₂₅H₃₅N₃O) is a natural red tripyrrole prodiginine pigment biosynthesized primarily by Streptomyces species [1]. Structurally, UP differs from the archetypal prodigiosin (PG) by possessing an 11-carbon undecyl alkyl side chain at the C2 position, in contrast to the 5-carbon pentyl chain found in PG [2]. This structural distinction confers differential physicochemical and biological properties that preclude generic substitution with other prodiginines [3]. UP exhibits a polypharmacological profile encompassing immunosuppressive, anticancer, antimicrobial, and algicidal activities, each with distinct mechanistic underpinnings relative to both in-class analogs and cross-class clinical agents [4].

Why Undecylprodigiosin Cannot Be Substituted with Other Prodiginines or Immunosuppressants: The Evidence-Based Differentiation Case


Procurement decisions predicated on class-level equivalence between Undecylprodigiosin and other prodiginines (e.g., prodigiosin, butylcycloheptylprodigiosin, cycloprodigiosin) are scientifically unsound. Critical divergences exist across multiple evidence dimensions: UP is not a substrate for MDR1 and BCRP efflux pumps, whereas the structurally related analog butylcycloheptylprodigiosin is actively exported from resistant cancer cells [1]. In the immunosuppressive domain, UP operates via a molecular target specificity distinct from calcineurin inhibitors (cyclosporin A, FK506) and mTOR inhibitors (rapamycin), making it mechanistically non-interchangeable [2]. Additionally, UP exhibits a pronounced copper-dependent nuclease activity mediated by its A-pyrrole ring that contributes to its cytotoxicity profile, a feature that varies among prodiginine congeners [3]. The following quantitative evidence establishes exactly where UP diverges from its closest comparators.

Undecylprodigiosin (CAS 13129-81-2) Quantitative Differentiation Evidence: Comparative Data Against Structural Analogs and Clinical Standards


Evasion of Multidrug Resistance Efflux: UP Is Not an MDR1 or BCRP Substrate Unlike Butylcycloheptylprodigiosin

In a direct head-to-head comparison using MDR1-overexpressing and BCRP-overexpressing malignant cell lines, Undecylprodigiosin (UP) retained potent cytotoxicity, whereas the comparator prodiginine butylcycloheptylprodigiosin and the clinical agent daunorubicin exhibited reduced toxicity due to active efflux. UP accumulation in resistant cells occurred via passive diffusion and was unaffected by MDR pumps [1].

multidrug resistance MDR1 efflux pump BCRP transporter oncology chemotherapeutic evasion

Immunosuppressive Mechanism Divergence: UP Acts Downstream of IL-2R with Target Specificity Distinct from Cyclosporin A and Rapamycin

UP blocks the proliferation of purified peripheral human T and B lymphocytes with an IC₅₀ of 3 to 8 ng/mL across all mitogens tested. Mechanistic analysis established that UP's site of action—targeting retinoblastoma protein phosphorylation via inhibition of cyclin E, cyclin A, CDK2, and CDK4—differs fundamentally from the calcineurin inhibition of cyclosporin A and the mTOR inhibition of rapamycin [1].

immunosuppression T cell proliferation IL-2 signaling transplantation autoimmune

Copper-Dependent DNA Nuclease Activity: UP Cytotoxicity Requires A-Pyrrole Ring-Mediated Copper Coordination

The cytotoxic effect of UP is mechanistically dependent on its A-pyrrole ring, which coordinates copper ions to facilitate oxidative DNA cleavage. This copper-dependent nuclease activity is a defining feature of the prodigiosin family that distinguishes them from other apoptosis-inducing agents [1].

copper nuclease DNA damage apoptosis cancer chemotherapy metal-dependent cytotoxicity

Gold Nanoparticle Conjugation Overcomes UP pH Instability and Activity Loss Over Time

Unconjugated UP exhibits a tendency to lose activity over time and to change biophysical characteristics across pH gradients. Conjugation to monodisperse gold nanoparticles (UP-Au) yields high stability over pH 3.8 to 7.4 with activity remaining unaffected over time, while also converting the apoptotic mechanism from mitochondrial-dependent to mitochondrial-independent [1].

nanoparticle conjugation drug stability pH sensitivity drug delivery formulation

Undecylprodigiosin (CAS 13129-81-2): Evidence-Aligned Research and Industrial Application Scenarios


Multidrug-Resistant Cancer Research: MDR1/BCRP Efflux Pump Evasion Studies

Based on the direct comparative evidence that UP retains cytotoxicity in MDR1- and BCRP-overexpressing malignant cells while butylcycloheptylprodigiosin and daunorubicin are actively exported, UP is optimally suited for investigations into chemotherapeutic evasion of efflux pump-mediated resistance. Experimental systems employing EPG85.257RDB (MDR1-overexpressing gastric carcinoma) or MCF7/MX (BCRP-overexpressing breast cancer) lines can leverage UP as a control compound that enters cells via passive diffusion without pump interference [1].

Combination Immunosuppressive Regimen Development with Calcineurin or mTOR Inhibitors

Given the established mechanistic orthogonality of UP relative to cyclosporin A (calcineurin inhibitor) and rapamycin (mTOR inhibitor), research programs exploring synergistic or additive immunosuppressive combinations should prioritize UP. Its action in mid-to-late G1 phase via Rb phosphorylation blockade (through CDK2/CDK4 inhibition), without affecting IL-2 production, positions it as a mechanistically distinct third component for triple-immunosuppression regimens [1].

Copper-Dependent Anticancer Mechanism and Oxidative DNA Damage Studies

For investigations centered on copper-mediated nuclease activity and metal-dependent apoptosis induction, UP provides a validated tool compound. The A-pyrrole ring of UP coordinates copper to facilitate oxidative DNA cleavage, distinguishing its cytotoxic mechanism from conventional DNA-damaging agents that do not require metal cofactors for activity [1].

Nanoparticle-Based Drug Delivery Formulation Development and pH Stability Optimization

The documented pH instability and temporal activity loss of unconjugated UP make it a suitable candidate for formulation studies aimed at improving prodiginine delivery. The UP-Au gold nanoparticle conjugate platform, which maintains stability across pH 3.8–7.4 and preserves activity over time, serves as a reference formulation for comparative stability assessments and intracellular trafficking studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Undecylprodigiosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.